molecular formula C6H6O2S2 B1298690 5-Methylsulfanylthiophene-2-carboxylic acid CAS No. 20873-58-9

5-Methylsulfanylthiophene-2-carboxylic acid

Cat. No. B1298690
CAS RN: 20873-58-9
M. Wt: 174.2 g/mol
InChI Key: FWFWUSLBIIIIEN-UHFFFAOYSA-N
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Description

5-Methylsulfanylthiophene-2-carboxylic acid is a compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds. Thiophene derivatives are known for their potential in pharmaceutical and agrochemical applications due to their unique chemical properties. The methylsulfanyl group attached to the thiophene ring is a common feature in molecules that exhibit biological activity or are used as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, 2-Chloro-5-methylthiophene, a related compound, can be synthesized from 2-methylthiophene using sulfuryl chloride, suggesting that halogenation followed by substitution could be a viable pathway for synthesizing 5-methylsulfanylthiophene-2-carboxylic acid . Additionally, the synthesis of complex thiophene derivatives, such as 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, involves multiple steps, including the use of NMR, MS, and IR techniques for characterization, which could be applicable for the synthesis and analysis of 5-methylsulfanylthiophene-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often characterized using X-ray crystallography, as seen in the study of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester . The presence of a methylsulfanyl group can influence the crystal packing and hydrogen bonding patterns within the crystal structure, which can be crucial for understanding the reactivity and interaction of the compound with biological targets .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the intramolecular cyclization of a thiophene derivative has been reported, leading to the formation of a new compound with a fused ring system . This suggests that 5-methylsulfanylthiophene-2-carboxylic acid could also participate in similar cyclization reactions, potentially leading to novel heterocyclic compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of different substituents, such as the methylsulfanyl group, can affect the compound's solubility, melting point, and reactivity. The crystal structure analysis of related compounds provides insights into the density and molecular packing, which are important for predicting the behavior of the compound under various conditions . Additionally, the photoreleasable properties of some thiophene derivatives, as seen in the study of 2,5-dimethylphenacyl chromophore, indicate that light-sensitive thiophene compounds could be developed for controlled release applications .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Derivatives: The synthesis of various derivatives of 5-Methylsulfanylthiophene-2-carboxylic acid and their biological evaluation have been explored. For instance, derivatives with antimicrobial activity were synthesized by reacting 5-Methylsulfanylthiophene-2-carboxylic acid with substituted halo anilines, indicating its potential in the development of new antibacterial agents (J. S. R. Babu et al., 2016).

Analytical Chemistry

  • Assay Method Development: In analytical chemistry, methods for analyzing metabolites of certain compounds, which may include derivatives of 5-Methylsulfanylthiophene-2-carboxylic acid, have been developed. This includes techniques like gas chromatography-mass spectrometry (GC-MS) for precise measurement in biological samples (P. Lagorce et al., 1998).

Chemical Engineering and Synthesis

  • Integration of Batch and Flow Reactions: The compound has been used in demonstrating advanced chemical engineering techniques, like integrating batch and flow reactions on a single, automated reactor platform. This showcases its use in streamlined and efficient chemical synthesis processes (Daniel E. Fitzpatrick & Steven V. Ley, 2016).

Pharmacology

  • Development of Analgesic and Anti-inflammatory Agents: Research has been conducted on the synthesis of derivatives of 5-Methylsulfanylthiophene-2-carboxylic acid for their potential use as analgesic and anti-inflammatory agents. This indicates its relevance in the development of new pharmaceutical compounds (P. D. Gokulan et al., 2012).

Environmental and Microbial Studies

  • Microbial Metabolism Studies: Studies on the microbial metabolism of thiophenes, including compounds related to 5-Methylsulfanylthiophene-2-carboxylic acid, have been conducted. This research is significant for understanding the biodegradation of thiophene derivatives in the environment (P. Fedorak et al., 1996).

Organic Chemistry

  • Synthesis and Characterization: There is ongoing research in the field of organic chemistry regarding the synthesis and characterization of thiophene-based derivatives, including studies related to 5-Methylsulfanylthiophene-2-carboxylic acid. Such research contributes to the broader understanding and application of thiophene chemistry in various domains (M. Zolfigol et al., 2015).

Photoprotection in Organic Synthesis

  • Development of Photoreleasable Protecting Groups: The compound has been used in studies related to the development of photoreleasable protecting groups for carboxylic acids, indicating its utility in sophisticated organic synthesis techniques (Klan et al., 2000).

Safety and Hazards

The safety and hazards associated with 5-Methylsulfanylthiophene-2-carboxylic acid include Hazard Statements H302-H312-H315-H319-H332-H335 and Precautionary statements P261-P280-P305+P351+P338 .

properties

IUPAC Name

5-methylsulfanylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFWUSLBIIIIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351935
Record name 5-(Methylsulfanyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylsulfanylthiophene-2-carboxylic acid

CAS RN

20873-58-9
Record name 5-(Methylsulfanyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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